(4-Bromo-3-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
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Overview
Description
The compound appears to be a complex organic molecule that includes a bromo-fluorophenyl group, a dihydro-pyrrol group, and a phenyl group12. These groups are common in many organic compounds and can contribute to various chemical and physical properties.
Synthesis Analysis
While I couldn’t find the specific synthesis process for this compound, similar compounds are often synthesized through various organic reactions, including coupling reactions, substitutions, and additions13.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate analysis1.Chemical Reactions Analysis
The reactivity of this compound would depend on its exact molecular structure. The presence of the bromo and fluoro groups could make it more reactive in certain types of chemical reactions1.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound (such as melting point, boiling point, solubility, etc.) would depend on its exact molecular structure2.Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : The compound (4-Bromo-3-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone and similar compounds are synthesized through multi-step substitution reactions. Techniques like FTIR, 1H and 13C NMR spectroscopy, mass spectrometry, and X-ray diffraction are used for structural confirmation (Huang et al., 2021).
- Density Functional Theory (DFT) : DFT is utilized for molecular structure calculation of such compounds, validating the consistency between the optimized molecular structures and the crystal structures determined by X-ray diffraction. This approach also investigates the molecular electrostatic potential and frontier molecular orbitals, revealing some physicochemical properties of the compounds (Huang et al., 2021).
Biological Activities and Application
- Antimicrobial Activity : Some derivatives of this compound class have been synthesized and evaluated for antimicrobial activity. Certain compounds with specific substitutions (e.g., methoxy group) have shown high antimicrobial activity, comparable with standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012).
- Antitumor Activity : Preliminary biological tests on some analogs of (4-Bromo-3-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone have shown distinct inhibition on the proliferation of various cancer cell lines, suggesting potential antitumor applications (Tang & Fu, 2018).
Methodological Innovations
- Microwave-Assisted Synthesis : For some related compounds, microwave-assisted synthesis has been employed, offering a more efficient and economical method for the synthesis of pyrrole derivatives, which could be extrapolated to the synthesis of (4-Bromo-3-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone (Kaur & Kumar, 2018).
Conformational Studies
- Crystallographic Analysis : The crystallographic and conformational analyses of such compounds are crucial for understanding their chemical behavior and potential applications in various fields, including pharmaceuticals and material science (Huang et al., 2021).
Advanced Theoretical Approaches
- Computational Chemistry : Advanced computational techniques like DFT are essential for predicting and understanding the properties of these compounds, which aids in their potential application in drug design and material science (Huang et al., 2021).
Safety And Hazards
The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the conditions under which it’s used or stored1.
Future Directions
Future research could focus on fully characterizing this compound, determining its properties, and exploring potential applications. This could involve laboratory experiments, computational modeling, and possibly even clinical trials if the compound is intended for use as a drug15.
Please note that this is a general analysis based on the structural components of the compound. For a comprehensive analysis of this specific compound, more detailed information or studies would be needed.
properties
IUPAC Name |
(4-bromo-3-fluorophenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrFNO/c19-16-7-6-15(11-17(16)20)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h1-7,10-11H,8-9,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAPRFRPFRPXKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643490 |
Source
|
Record name | (4-Bromo-3-fluorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-3-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone | |
CAS RN |
898749-10-5 |
Source
|
Record name | (4-Bromo-3-fluorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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